Pyrotinib

Catalog No.
S547963
CAS No.
1269662-73-8
M.F
C32H31ClN6O3
M. Wt
583.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrotinib

CAS Number

1269662-73-8

Product Name

Pyrotinib

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide

Molecular Formula

C32H31ClN6O3

Molecular Weight

583.1 g/mol

InChI

InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1

InChI Key

SADXACCFNXBCFY-IYNHSRRRSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Pyrotinib; SHR-1258; SHR1258; SHR 1258; Pyrotinib maleate

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C

The exact mass of the compound Pyrotinib is 582.2146 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pyrotinib is an orally bioavailable, irreversible tyrosine kinase inhibitor (TKI) targeting the ErbB receptor family, specifically EGFR (HER1), HER2, and HER4. Structurally, it features a quinoline core equipped with an acrylamide warhead that facilitates a covalent bond with the ATP-binding sites of the intracellular kinase regions [1]. For industrial and scientific procurement, Pyrotinib—often utilized in its dimaleate salt form to optimize aqueous solubility and pharmacokinetic stability—serves as a critical benchmark material in oncology research, offering distinct target residence times and potency profiles compared to first-generation reversible inhibitors .

Substituting Pyrotinib with older-generation reversible TKIs, such as Lapatinib, fundamentally compromises experimental models of acquired resistance. Lapatinib binds only to the inactive conformation of HER2, rendering it highly vulnerable to stabilizing mutations like HER2 L755S, which drastically reduce its efficacy [1]. Furthermore, while other irreversible inhibitors like Neratinib share a similar covalent mechanism, they exhibit significantly different biochemical potencies; Pyrotinib demonstrates substantially lower IC50 values against both EGFR and HER2 in cell-free assays[2]. Consequently, using generic pan-HER inhibitors instead of Pyrotinib introduces unacceptable variability in dose-response baselines, off-target toxicity profiles, and target occupancy kinetics in advanced preclinical screening [3].

Lower IC50 Values Against EGFR and HER2

In matched cell-free kinase assays, Pyrotinib demonstrates lower IC50 values against key ErbB family members compared to the closely related irreversible TKI, Neratinib. Pyrotinib achieves an IC50 of 5.6 nM for EGFR and 8.1 nM for HER2 [1], whereas Neratinib requires 92 nM and 59 nM, respectively, to achieve equivalent inhibition [2]. This enhanced binding affinity allows researchers to establish lower concentration thresholds in biochemical screening.

Evidence DimensionCell-free kinase inhibition (IC50)
Target Compound DataPyrotinib: EGFR IC50 = 5.6 nM; HER2 IC50 = 8.1 nM
Comparator Or BaselineNeratinib: EGFR IC50 = 92 nM; HER2 IC50 = 59 nM
Quantified Difference~16-fold greater potency against EGFR and ~7-fold greater potency against HER2
ConditionsIn vitro biochemical kinase assays

Procurement of Pyrotinib is essential for assay developers requiring the lowest-concentration covalent baseline for pan-HER inhibition studies.

Efficacy Against Conformational Resistance Mutations

Reversible TKIs like Lapatinib are highly susceptible to the HER2 L755S mutation, which stabilizes the active conformation of the kinase and prevents drug binding, resulting in a 30-fold increase in the Lapatinib IC50 compared to wild-type HER2 [2]. Pyrotinib overcomes this resistance through its irreversible acrylamide warhead, which forms a covalent bond regardless of the active/inactive conformational equilibrium, maintaining low-nanomolar inhibitory activity [1].

Evidence DimensionResistance factor in mutated cell lines
Target Compound DataPyrotinib: Maintains covalent target engagement and inhibition
Comparator Or BaselineLapatinib: >30-fold increase in IC50
Quantified DifferenceComplete circumvention of the 30-fold resistance shift seen with reversible inhibitors
ConditionsHER2 L755S-mutated breast cancer models

Researchers modeling acquired TKI resistance must select Pyrotinib over Lapatinib to evaluate covalent bypass mechanisms in structurally altered kinase domains.

Quantifiable In Vitro Selectivity for HER2-Dependent Cell Lines

Pyrotinib exhibits a quantifiable therapeutic window in cellular assays, demonstrating anti-proliferative effects in HER2-amplified lines while sparing HER2-negative cells. In the HER2-dependent BT474 cell line, Pyrotinib achieves an IC50 of 5.1 nM, compared to >100-fold weaker inhibition in the HER2-negative MDA-MB-231 cell line .

Evidence DimensionCell viability IC50
Target Compound DataPyrotinib: 5.1 nM in BT474 cells
Comparator Or BaselineHER2-negative baseline (MDA-MB-231): Weak/negligible inhibition
Quantified Difference>100-fold selectivity window for HER2-driven proliferation
ConditionsIn vitro cell proliferation assays

Ensures buyers are procuring a compound with a wide experimental window for HER2-specific phenotypic screening, minimizing off-target cytotoxicity artifacts.

Preclinical Bioavailability and Pharmacokinetic Stability

For in vivo applications, the formulation of the TKI is critical. Pyrotinib (often utilized as the dimaleate salt) demonstrates quantifiable drug-like physicochemical properties, achieving an absolute oral bioavailability of 43.5% in rat models and 20.6% in murine models . This translates to high oral exposure and a prolonged half-life (t1/2 ~ 15 hours in humans), providing a reliable pharmacokinetic baseline for xenograft dosing compared to rapidly cleared alternatives .

Evidence DimensionOral bioavailability and half-life
Target Compound DataPyrotinib dimaleate: 43.5% oral bioavailability (rats)
Comparator Or BaselineStandard preclinical formulation baseline
Quantified DifferenceHigh systemic exposure suitable for once-daily oral gavage
ConditionsIn vivo pharmacokinetic profiling in rodents

Procurement of the appropriate salt form of Pyrotinib guarantees reproducible systemic exposure and dosing intervals in costly in vivo xenograft studies.

Development of Covalent Kinase Inhibitor Assays

Pyrotinib serves as a highly specific reference material for structural biology and biochemical assays focusing on irreversible target engagement. Its acrylamide warhead, which facilitates covalent binding to the intracellular kinase ATP-binding sites, provides a reliable positive control for measuring target residence times and pan-ErbB inhibition against reversible baselines [1].

Modeling Acquired TKI Resistance in Oncology

Due to its ability to bypass conformational resistance mechanisms, Pyrotinib is essential for in vitro and in vivo models utilizing HER2 L755S or similar mutations. It serves as the primary intervention compound when evaluating the failure of reversible inhibitors like Lapatinib [2].

In Vivo Xenograft Efficacy Studies

The favorable physicochemical properties and high oral bioavailability (43.5% in rats) of Pyrotinib dimaleate make it a preferred candidate for establishing baseline efficacy in HER2-amplified (e.g., BT474, SK-OV-3) murine xenograft models. It allows for consistent oral dosing without the need for complex, non-standard vehicle formulations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

582.2146166 Da

Monoisotopic Mass

582.2146166 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CJN36EQM0H

Wikipedia

Pyrotinib

Dates

Last modified: 08-15-2023
1: Zhu Y, Li L, Zhang G, Wan H, Yang C, Diao X, Chen X, Zhang L, Zhong D.

Explore Compound Types